molecular formula C21H33N3O3S2 B4576389 N-(4-tert-butylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

N-(4-tert-butylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No.: B4576389
M. Wt: 439.6 g/mol
InChI Key: DQUIEWBNDRZZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as AG490, is a small molecule inhibitor that has been widely studied in scientific research. It was first synthesized in 1995 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Enzyme Inhibition and Sensing Applications

Thiourea Derivatives as Enzyme Inhibitors and Mercury Sensors : A study explored the potential of thiourea derivatives, including ones structurally similar to N-(4-tert-butylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, as enzyme inhibitors against acetylcholinesterase and butyrylcholinesterase. These compounds were also investigated for their ability to act as sensing probes for mercury, demonstrating their versatility in both biological and environmental applications (Rahman et al., 2021).

Catalysis and Chemical Synthesis

Hydrogen-Bonding Catalysis : Research on N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound with structural similarities, showcased its effectiveness as a catalyst for the oxidation of sulfides, achieving high yield and chemoselectivity. This highlights the potential for using structurally related thiourea compounds in catalysis and synthesis (Russo & Lattanzi, 2009).

Antibiotic Activity Modulation

Modulating Antibiotic Activity : A compound related to this compound, 4-(Phenylsulfonyl) morpholine, demonstrated antimicrobial and modulating activities against resistant strains of bacteria and fungi. This application suggests the potential for thiourea derivatives in enhancing antibiotic efficacy against multidrug-resistant organisms (Oliveira et al., 2015).

Antioxidant and Anti-inflammatory Activities

Synthesis and Evaluation of Thiourea Derivatives : A study on the synthesis, characterization, and pharmacological evaluation of various thiourea derivatives, including their antioxidant and anti-inflammatory potentials, provides insight into the broad applicability of these compounds in medical and pharmaceutical research. The research demonstrates the relevance of thiourea compounds in developing therapeutic agents (Naz et al., 2020).

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S2/c1-21(2,3)16-4-6-17(7-5-16)22-20(28)23-18-8-10-19(11-9-18)29(25,26)24-12-14-27-15-13-24/h8-11,16-17H,4-7,12-15H2,1-3H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUIEWBNDRZZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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